2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative. The piperazine ring is known to be involved in many biologically active compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the ether group (methoxy) and the amine group (piperazine) could potentially be sites of reactivity. Additionally, the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar ether and amine groups could impact its solubility in different solvents .Scientific Research Applications
Crystal Structure and Molecular Interactions
Crystal structures of related compounds : Studies on compounds structurally related to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one have focused on understanding their crystal structures and the nature of their molecular interactions. For instance, research on 1-aryl-4-(biarylmethylene)piperazines, which have structural similarities, revealed details about their crystal packing and hydrogen bonding patterns. Such insights are vital for understanding the physical properties and stability of the compounds, and can guide the development of new drugs with optimized properties (Ullah & Altaf, 2014).
Hirshfeld surface analysis : Cinnamide derivatives similar to the chemical have been synthesized and analyzed using techniques like Hirshfeld surface analysis. This type of analysis provides detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the chemical's behavior in various environments and its potential binding mechanisms with biological targets (Jian-gang Zhong et al., 2018).
Biological Activity and Potential Applications
Anticonvulsant activity : Research into similar compounds has revealed significant anticonvulsant activity, suggesting potential therapeutic applications in the treatment of seizures and epilepsy. Such studies often involve the synthesis of derivatives and their subsequent testing in animal models to assess their efficacy and safety profiles (M. Aytemir et al., 2010).
Antimicrobial and antitumor activities : Compounds structurally related to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one have been evaluated for their antimicrobial and antitumor activities. The synthesis and biological evaluation of these compounds offer insights into their potential use in treating infections and cancer, highlighting the versatility of this class of compounds in various therapeutic areas (H. Naito et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c1-18-4-2-3-5-19(18)16-30-24-17-29-22(14-23(24)28)15-26-10-12-27(13-11-26)21-8-6-20(25)7-9-21/h2-9,14,17H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAOJNHIHGMBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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